molecular formula C10H12O3 B15346334 Propyl 3-(3-furyl)acrylate CAS No. 6938-33-6

Propyl 3-(3-furyl)acrylate

Cat. No.: B15346334
CAS No.: 6938-33-6
M. Wt: 180.20 g/mol
InChI Key: NKJKUMDOQWJRSH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 3-(3-furyl)acrylate is an acrylate ester characterized by a furan ring substituted at the 3-position and a propyl ester group. Acrylates with furyl substituents are valued in polymer chemistry and material science due to the furan ring’s aromaticity, which enables π-π interactions and influences electronic properties such as UV absorption and polymerization behavior .

Properties

CAS No.

6938-33-6

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

propyl (E)-3-(furan-3-yl)prop-2-enoate

InChI

InChI=1S/C10H12O3/c1-2-6-13-10(11)4-3-9-5-7-12-8-9/h3-5,7-8H,2,6H2,1H3/b4-3+

InChI Key

NKJKUMDOQWJRSH-ONEGZZNKSA-N

Isomeric SMILES

CCCOC(=O)/C=C/C1=COC=C1

Canonical SMILES

CCCOC(=O)C=CC1=COC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 3-(3-furyl)acrylate can be synthesized through the reaction of 3-furyl acrylate with propyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Propyl 3-(3-furyl)acrylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or aldehydes.

  • Substitution: Substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

Propyl 3-(3-furyl)acrylate is used in various scientific research applications due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block in the preparation of complex organic molecules used in drug discovery and development.

Mechanism of Action

The mechanism by which Propyl 3-(3-furyl)acrylate exerts its effects depends on the specific application. In pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Notable Properties
This compound C₁₀H₁₀O₃* 178.19* 3-Furyl, Propyl Polymers, Electronics Aromaticity, UV activity
Isopropyl 3-(2-Furyl)Acrylate C₁₀H₁₂O₃ 180.20 2-Furyl, Isopropyl Specialty resins Branched ester, moderate reactivity
Tetrahydrofurfuryl Acrylate C₈H₁₂O₃ 156.18 THF ring, Acrylate Biomedical coatings Hydrolytic stability, low toxicity
Heptafluorobutyl Acrylate C₇H₅F₇O₂ 274.10 Fluorinated alkyl Water-repellent coatings High hydrophobicity
3-(Trimethoxysilyl)Propyl Methacrylate C₁₀H₂₀O₅Si 248.35 Silane, Methacrylate Tissue engineering Crosslinking capability

*Inferred based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.